molecular formula C19H24N2O2 B14920109 2-(Naphthalen-2-yloxy)-1-[4-(propan-2-yl)piperazin-1-yl]ethanone

2-(Naphthalen-2-yloxy)-1-[4-(propan-2-yl)piperazin-1-yl]ethanone

Cat. No.: B14920109
M. Wt: 312.4 g/mol
InChI Key: MYDPRFCMOSABMU-UHFFFAOYSA-N
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Description

1-(4-ISOPROPYLPIPERAZINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with an isopropyl group and a naphthyloxy moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ISOPROPYLPIPERAZINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Isopropyl Group: The piperazine ring is then substituted with an isopropyl group using isopropyl halides in the presence of a base such as potassium carbonate.

    Attachment of Naphthyloxy Moiety: The final step involves the reaction of the substituted piperazine with 2-naphthol in the presence of a suitable coupling agent like DCC (dicyclohexylcarbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of 1-(4-ISOPROPYLPIPERAZINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-ISOPROPYLPIPERAZINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-ISOPROPYLPIPERAZINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ISOPROPYLPIPERAZINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-METHYLPIPERAZINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE
  • 1-(4-ETHYLPIPERAZINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE
  • 1-(4-PROPYLPIPERAZINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE

Uniqueness

1-(4-ISOPROPYLPIPERAZINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE is unique due to the presence of the isopropyl group on the piperazine ring, which can influence its binding affinity and selectivity towards specific molecular targets

Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

2-naphthalen-2-yloxy-1-(4-propan-2-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C19H24N2O2/c1-15(2)20-9-11-21(12-10-20)19(22)14-23-18-8-7-16-5-3-4-6-17(16)13-18/h3-8,13,15H,9-12,14H2,1-2H3

InChI Key

MYDPRFCMOSABMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)COC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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